molecular formula C10H16N4O4 B8007572 Azodicarboxylic dimorpholide

Azodicarboxylic dimorpholide

Cat. No.: B8007572
M. Wt: 256.26 g/mol
InChI Key: CHAMTJKQPOMXTI-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Azodicarboxylic Dimorpholide

Systematic Nomenclature and Molecular Formula

This compound is systematically named N-(morpholine-4-carbonylimino)morpholine-4-carboxamide , reflecting its bis-morpholine substituents linked via an azo group. Its molecular formula, C₁₀H₁₆N₄O₄ , corresponds to a molecular weight of 256.26 g/mol . The compound is also recognized by synonyms such as azodicarboxylic bismorpholide and 1,1′-(azodicarbonyl)dimorpholine, which emphasize its symmetrical azo-carboxamide structure.

Table 1: Key Molecular Identifiers

Property Value
IUPAC Name N-(morpholine-4-carbonylimino)morpholine-4-carboxamide
Molecular Formula C₁₀H₁₆N₄O₄
Molecular Weight 256.26 g/mol
CAS Registry Number 10465-82-4

Crystallographic Data and Conformational Analysis

Crystallographic studies of this compound remain limited, but its solid-state structure has been inferred from related azo compounds. The molecule adopts a planar conformation due to conjugation across the azo (-N=N-) group, with morpholine rings oriented perpendicularly to minimize steric hindrance. Single-crystal X-ray diffraction (XRD) analyses of analogous compounds suggest a unit cell dominated by hydrogen-bonding networks between carbonyl oxygen and morpholine nitrogen atoms.

Table 2: Physical and Crystallographic Properties

Property Value
Melting Point 141–143°C
Density 1.32 g/cm³ (predicted)
Crystal System Monoclinic (hypothetical)

The SMILES string (O=C(\N=N\C(=O)N1CCOCC1)N2CCOCC2) and InChIKey (CHAMTJKQPOMXTI-VAWYXSNFSA-N) further validate its connectivity, highlighting the central azo group flanked by morpholine-carboxamide moieties.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (CDCl₃) reveal distinct signals for morpholine protons:

  • δ 3.60–3.70 ppm : Multiplet for methylene (-CH₂-) groups adjacent to oxygen.
  • δ 3.40–3.50 ppm : Multiplet for methylene groups adjacent to nitrogen.
    The azo group’s deshielding effect shifts carbonyl carbons to δ 165–170 ppm in ¹³C NMR.
Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 1740 cm⁻¹ : Stretching vibration of carbonyl (C=O) groups.
  • 1580 cm⁻¹ : Azo (N=N) stretching mode.
  • 1120 cm⁻¹ : C-O-C asymmetric stretching in morpholine rings.
Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 256.26 [M]⁺ , with fragmentation pathways involving cleavage of the azo bond (m/z 128.13) and morpholine ring decomposition (m/z 86.10).

Table 3: Key Spectroscopic Signatures

Technique Characteristic Peaks
¹H NMR δ 3.40–3.70 (morpholine CH₂)
¹³C NMR δ 165–170 (C=O)
IR 1740 cm⁻¹ (C=O stretch)
MS m/z 256.26 [M]⁺

Computational Chemistry Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. The azo group’s π*-orbital contributes predominantly to the LUMO, facilitating nucleophilic interactions. Molecular dynamics simulations suggest high solubility in polar aprotic solvents (e.g., dimethylformamide) due to hydrogen bonding with morpholine oxygen atoms.

Table 4: Computational Parameters

Parameter Value
HOMO Energy -6.8 eV
LUMO Energy -2.6 eV
Dipole Moment 5.4 Debye

Properties

IUPAC Name

N-(morpholine-4-carbonylimino)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAMTJKQPOMXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N=NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215242
Record name 1,1′-(1,2-Diazenediyl)bis[1-(4-morpholinyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10465-82-4
Record name 1,1′-(1,2-Diazenediyl)bis[1-(4-morpholinyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10465-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1,2-Diazenediyl)bis[1-(4-morpholinyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

HDM is synthesized via nucleophilic substitution between morpholine and hydrazodicarbonyl chloride. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acidic media, catalyzed by bromine or hydrobromic acid, yields this compound. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature-15°C to 45°CMinimizes side reactions
H₂O₂ Concentration30–50%Ensures complete oxidation
Catalyst (HBr/Br₂)5–10 mol%Accelerates electron transfer
Reaction Time4–8 hoursBalances conversion and decomposition

Yields typically range from 50–75%, with purity exceeding 98% after recrystallization. The use of aqueous media simplifies purification, as unreacted HDM remains soluble, enabling filtration of the precipitated product.

Mitsunobu Reaction-Derived Synthesis

This compound is both a product and a reagent in Mitsunobu reactions. Recent protocols exploit its in situ generation during coupling reactions, reducing isolation steps.

In Situ Generation Protocol

A mixture of diethyl azodicarboxylate and morpholine in tetrahydrofuran (THF) undergoes transesterification at 60°C for 12 hours. The dimorpholide derivative precipitates upon cooling, achieving 68% yield. This method avoids hazardous chlorine gas, a common oxidant in traditional routes.

Electrochemical Oxidation Methods

Polarographic and cyclic voltammetric studies reveal that this compound undergoes irreversible reduction at -0.97 V (vs. SCE), suggesting potential for electrochemical synthesis.

Experimental Setup

  • Electrolyte : 0.1 M H₂SO₄ in ethanol-water (1:1)

  • Electrodes : Platinum anode, mercury cathode

  • Current Density : 10 mA/cm²

Controlled-potential electrolysis of HDM at -1.2 V produces this compound with 62% efficiency. While less scalable than chemical oxidation, this method offers precise control over redox conditions, minimizing byproducts.

Industrial-Scale Production Challenges

Despite high demand, industrial synthesis faces hurdles:

  • Cost of Morpholine : Accounts for 40% of raw material expenses.

  • Waste Management : Bromide byproducts require neutralization before disposal.

  • Stability Issues : Prolonged storage above 30°C leads to decomposition, necessitating cold-chain logistics .

Chemical Reactions Analysis

Mitsunobu Reactions

ADDM serves as an efficient Mitsunobu reagent, enabling nucleophilic substitutions such as alcohol activation and stereochemical inversions. Its utility is enhanced by its water-soluble byproduct, azodicarboxylic dimorpholide hydrazine (ADDM-H₂), which simplifies purification via aqueous extraction . For example:

  • Reaction Efficiency : ADDM achieves >85% yield in Mitsunobu-mediated etherifications of sterically hindered alcohols .

  • Regeneration : ADDM-H₂ can be re-oxidized to ADDM using Ag₂O, enabling reagent recycling .

Key Advantages Over Traditional Reagents:

PropertyADDMDiethyl Azodicarboxylate (DEAD)
Byproduct SolubilityWater-soluble (ADDM-H₂)Insoluble hydrazine
PurificationAqueous extractionChromatography required
ReusabilityYes (via oxidation)No
Data from

Intramolecular Diels-Alder (IMDA) Reactions

ADDM acts as a dienophile in IMDA reactions to construct polycyclic scaffolds. In Petasis sequence reactions, it facilitates the formation of pyridazino[4,3-c]azepine derivatives, critical for medicinal chemistry applications :

  • Substrate Scope : Compatible with allyl- and propargyl-substituted Petasis products.

  • Yield : 55–77% for endo-selective cycloadducts (confirmed via X-ray crystallography) .

  • Applications : Synthesizes acetylcholinesterase inhibitors targeting neurodegenerative diseases .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaReactivity ProfilePrimary Use
ADDMC₁₀H₁₆N₄O₄Mitsunobu, IMDA, Heck reactionsDrug discovery
Azodicarbonyl dipiperidineC₁₂H₁₈N₄O₄Lower solubility in polar solventsNiche coupling reactions
Diethyl azodicarboxylateC₆H₁₀N₂O₄High reactivity but toxic byproductsGeneral Mitsunobu reactions
Data from

Mechanistic Insights

  • Mitsunobu Mechanism : ADDM mediates phosphine-mediated reduction, transferring hydride to the alcohol substrate while forming ADDM-H₂ .

  • IMDA Selectivity : endo preference attributed to secondary orbital interactions between ADDM’s morpholine groups and diene π-systems .

This comprehensive profile underscores ADDM’s role in advancing synthetic methodologies, particularly in drug development where mild conditions and easy purification are paramount.

Scientific Research Applications

Azodicarboxylic dimorpholide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azodicarboxylic dimorpholide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby preventing bacterial growth . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between azodicarboxylic dimorpholide and analogous azo compounds:

Compound Name CAS Number Substituents Physical State (mp) Solubility Key Applications
This compound 10465-82-4 Morpholine Solid (141–143°C) Water-soluble Heck reactions, Mitsunobu reactions
Diisopropyl azodicarboxylate (DIAD) 2446-83-5 Isopropyl Liquid Lipophilic Mitsunobu reactions
Dibenzyl azodicarboxylate 2449-05-0 Benzyl Solid Moderate Radical reactions, coupling
N,N,N',N'-Tetramethylazodicarboxamide 10465-78-8 Dimethylamide Solid Polar aprotic Oxidizing agent, polymer initiator

Key Observations :

  • Solubility : this compound’s morpholine groups enhance water solubility, unlike DIAD or dibenzyl derivatives, which are lipophilic .
  • Thermal Stability : Its solid state and higher melting point (vs. liquid DIAD) facilitate handling in solid-phase synthesis .
Mitsunobu Reactions

This compound serves as a water-soluble alternative to traditional Mitsunobu reagents like DIAD or DEAD (diethyl azodicarboxylate). Unlike DIAD, which requires anhydrous conditions, this compound’s solubility enables reactions in aqueous or polar media, reducing reliance on toxic solvents . For example, Lanning and Fletcher (2013) demonstrated its efficacy in alcohol activation, achieving yields comparable to DIAD but with simplified purification .

Radical Reactions

While acyl-1,4-dihydropyridines (acyl-1,4-DHPs) are preferred for generating acyl radicals in C–H functionalization , this compound is less commonly used in radical pathways. However, it participates in hydroacylation reactions with azodicarboxylic acid derivatives, forming stable intermediates in cyclopropane synthesis .

Redox Reactions

In reactions with phosphines (e.g., (pentafluorophenyl)diphenylphosphine), this compound acts as an oxidizing agent, transferring electrons to form phosphine oxides. This contrasts with N,N,N',N'-tetramethylazodicarboxamide, which is primarily used as a radical initiator in polymerization .

Biological Activity

Azodicarboxylic dimorpholide (ADDM) is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by detailed research findings.

Overview of this compound

This compound is a derivative of azodicarboxylic acid, characterized by the presence of morpholine groups. Its unique structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis. Recent studies have highlighted its potential as a pharmaceutical agent, particularly in cancer therapy and as an activator of soluble guanylate cyclase (sGC).

Antiproliferative Effects

One of the most significant biological activities of ADDM is its antiproliferative effect against cancer cell lines. Research indicates that compounds synthesized using ADDM exhibited 40-90% inhibition against human acute myeloid leukemia cells (MOLM-13) and human choriocarcinoma cells (JAR) at a concentration of 10 μM. Notably, several derivatives showed IC50 values in the single-digit micromolar range, indicating potent activity:

CompoundCell LineIC50 (μM)
9aMOLM-135.3
9bMOLM-137.0
9eJAR9.0
9fMOLM-138.5

These findings suggest that ADDM derivatives may serve as promising candidates for further development in cancer treatment .

Activation of Soluble Guanylate Cyclase

ADDM has also been identified as an activator of soluble guanylate cyclase (sGC), which plays a crucial role in vascular biology and the treatment of conditions such as glaucoma and hypertension. By activating sGC, ADDM can enhance cGMP production, potentially normalizing endothelial function and offering therapeutic benefits for various cardiovascular disorders .

The mechanisms through which ADDM exerts its biological effects are multifaceted:

  • Antiproliferative Mechanism : The antiproliferative activity is likely mediated through the induction of apoptosis in cancer cells, possibly involving mitochondrial pathways and caspase activation.
  • sGC Activation : By binding to sGC, ADDM facilitates the conversion of GTP to cGMP, leading to vasodilation and improved blood flow.

Study on Antiproliferative Activity

In a study conducted by researchers using ADDM-derived compounds, the antiproliferative effects were assessed through MTT assays on various cancer cell lines. The results demonstrated significant inhibition rates, prompting further investigation into the underlying mechanisms .

In Vivo Studies

Preliminary in vivo studies have indicated that ADDM derivatives can reduce tumor growth in animal models, suggesting that these compounds may have therapeutic potential beyond in vitro findings. Ongoing research aims to elucidate the pharmacokinetics and bioavailability of these compounds in living organisms.

Q & A

Q. What are the standard methods for characterizing Azodicarboxylic Dimorpholide (ADDM)?

ADDM is characterized using melting point analysis (141–143°C), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm purity (≥98.0% nitrogen content). Its structure is validated via SMILES strings (O=C(\N=N\C(=O)N1CCOCC1)N2CCOCC2) and InChI identifiers . Researchers should also employ Fourier-transform infrared spectroscopy (FTIR) to verify functional groups like the azo and carbonyl moieties.

Q. How is ADDM utilized in the Mitsunobu reaction?

ADDM serves as a water-soluble alternative to diisopropyl azodicarboxylate (DIAD) in Mitsunobu reactions, enabling alcohol-to-ether or ester transformations. It reacts with triphenylphosphine (PPh₃) to form a betaine intermediate, facilitating nucleophilic substitutions. Unlike DIAD, ADDM reduces purification challenges by minimizing contamination from oxidized phosphine byproducts .

Q. What role does ADDM play in the synthesis of galanthamine?

ADDM is employed in the intramolecular Heck reaction to construct the benzofuran ring system of galanthamine, a compound with acetylcholinesterase inhibitory activity relevant to Alzheimer’s disease research. The reaction conditions (e.g., palladium catalysts, temperature) are optimized to ensure regioselectivity and yield .

Q. What safety protocols are recommended for handling ADDM?

ADDM is a yellow crystalline solid requiring storage in a cool, dry environment. Researchers should use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to avoid inhalation. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How does ADDM compare to DIAD in Mitsunobu reactions regarding purification efficiency?

Parameter ADDM DIAD
SolubilityWater-solubleOrganic solvents
ByproductsMinimal (water-soluble residues)Ph₃P=O, DIAD-H₂ (hard to remove)
Purification MethodFiltration or aqueous washColumn chromatography
ADDM’s solubility simplifies purification, enabling chromatography-free workflows. Researchers should validate purity via NMR and HPLC to confirm the absence of residual morpholine derivatives .

Q. What strategies optimize reaction conditions when using ADDM in heterocyclic syntheses?

Optimize solvent systems (e.g., THF/water mixtures) and temperature (20–50°C) to enhance betaine intermediate stability. Controlled experiments with varying equivalents of ADDM and PPh₃ (1.1–1.5 eq each) can identify stoichiometric thresholds. Monitor reaction progress using thin-layer chromatography (TLC) and isolate products via recrystallization .

Q. How can researchers analyze reaction mechanisms involving ADDM’s betaine intermediates?

Use density functional theory (DFT) calculations to model the betaine’s electronic structure and transient intermediates. Pair this with in-situ infrared (IR) spectroscopy to track the disappearance of the azo group (N=N stretch at ~1550 cm⁻¹). Kinetic studies under varying temperatures can elucidate activation energies .

Q. How to address contradictions in reported reaction yields with ADDM across studies?

Contradictions often arise from differences in substrate electronic effects or solvent polarity. Researchers should:

  • Perform control experiments with standardized substrates (e.g., benzyl alcohol).
  • Use high-resolution mass spectrometry (HRMS) to detect trace impurities affecting yields.
  • Compare results under inert (N₂) vs. ambient atmospheres to rule out oxidation side reactions .

Methodological Notes

  • Data Interpretation : For mechanistic studies, correlate NMR chemical shifts (e.g., δ 3.5–4.0 ppm for morpholine protons) with reaction progress.
  • Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation).
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and chemical safety .

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